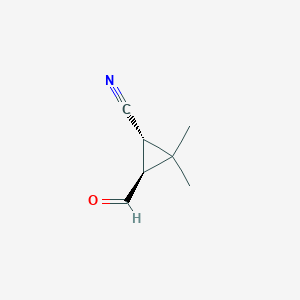
5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of isoxazole-carboxamide . It has been synthesized and studied for its potential as an anticancer agent . The compound has shown promising results in in-vitro cytotoxic evaluation against several cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . All the synthesized compounds were characterized using IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy techniques .Molecular Structure Analysis
The molecular geometry and spectral parameters of the compound were computed by the DFT/B3LYP76-311++G(d,p) method . The theoretical data showed a good agreement with the experimental ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various spectroscopy techniques, including IR, HRMS, 1H-NMR, and 13C-NMR . The compound also exhibits promising nonlinear optical (NLO) properties .Mecanismo De Acción
The mechanism of action of 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide involves its ability to inhibit the activity of specific enzymes, such as matrix metalloproteinases and beta-secretase, which are involved in various disease processes. This compound achieves this by binding to the active site of these enzymes and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to inhibit the invasion and metastasis of tumor cells, as well as induce apoptosis, or programmed cell death, in these cells. In Alzheimer's disease research, this compound has been shown to reduce the production of amyloid-beta peptides, which are believed to be a major contributor to the development of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation, which are two major contributors to the development of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other enzyme inhibitors, which may limit its effectiveness in certain disease models.
Direcciones Futuras
There are several future directions for 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide research, including the development of more potent analogs, the exploration of its potential applications in other diseases, and the investigation of its mechanisms of action in greater detail. Additionally, the use of this compound in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects. Overall, this compound has shown great promise in scientific research and may have significant implications for the treatment of various diseases in the future.
Métodos De Síntesis
The synthesis of 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with 5-methylisoxazole-4-carboxylic acid chloride in the presence of a base. The resulting product is purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide has been studied extensively for its potential applications in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. In Alzheimer's disease research, this compound has been shown to reduce the production of amyloid-beta peptides, which are believed to be a major contributor to the development of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation, which are two major contributors to the development of the disease.
Propiedades
IUPAC Name |
5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-5-6-12(8-14(10)19-7-3-4-15(19)20)18-16(21)13-9-17-22-11(13)2/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRKCZCPJYNJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
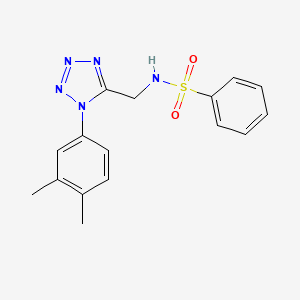
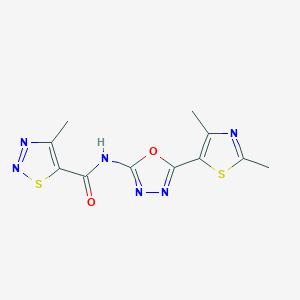
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2949381.png)
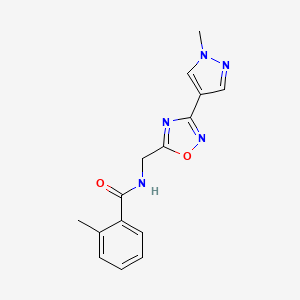
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)

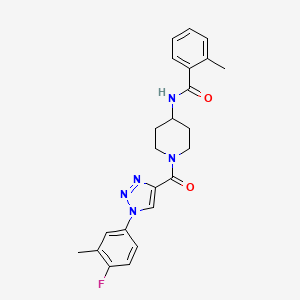
![3,6-dichloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2949391.png)
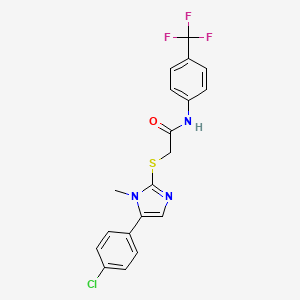
![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)
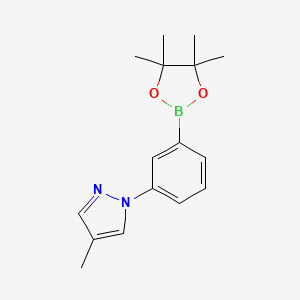
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)
![2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2949398.png)
